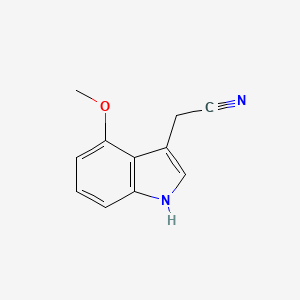

2-(4-methoxy-1H-indol-3-yl)acetonitrile

Descripción general

Descripción

“2-(4-methoxy-1H-indol-3-yl)acetonitrile” is a compound with the molecular formula C11H10N2O and a molecular weight of 186.21 . It is a natural product found in Thlaspi arvense, Isatis tinctoria, and other organisms . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of “2-(4-methoxy-1H-indol-3-yl)acetonitrile” includes a cyanide group that is twisted away from the indole-ring plane . The methoxy C atom is almost coplanar with the ring system . The compound’s InChI code is 1S/C11H10N2O/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9/h2-4,7,13H,5H2,1H3 .Physical And Chemical Properties Analysis

“2-(4-methoxy-1H-indol-3-yl)acetonitrile” has a melting point of 141-142°C . It has a molecular weight of 186.21 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of “2-(4-methoxy-1H-indol-3-yl)acetonitrile”, focusing on six unique applications:

Optical Properties

This compound has been used to synthesize donor–π–acceptor fluorophores, which are studied for their optical properties. These properties are significant for applications in light-emitting devices .

Thermal Properties

The thermal properties of these fluorophores are also of interest, particularly for their stability and potential use in high-temperature environments .

Electroluminescence

These compounds have been probed as non-doped multilayer OLEDs (organic light-emitting diodes) to afford efficient yellowish light emission, which is valuable for display technology .

Biological Activity

Indole derivatives are known for their biological activities, including anticancer properties. They have been applied in the treatment of cancer cells and various disorders in the human body .

Synthesis of Biologically Active Compounds

The synthesis of indole derivatives is crucial as they are prevalent moieties present in natural products and drugs with significant biological activities .

Molecular Structure Analysis

The compound’s molecular structure has been analyzed to understand its conformation and how its functional groups’ orientation affects its reactivity and interaction with other molecules .

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

Indole derivatives are known to interact with various biological targets, influencing a range of biochemical processes .

Mode of Action

It’s known that the compound’s charge injection ability increases with suitable substitution, which could influence its interaction with its targets .

Biochemical Pathways

, indole derivatives are known to be involved in a variety of biochemical processes.

Result of Action

It’s known that the compound shows a higher charge transfer character, which could influence its molecular and cellular effects .

Action Environment

Propiedades

IUPAC Name |

2-(4-methoxy-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9/h2-4,7,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOVDDVYXBMXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197498 | |

| Record name | 4-Methoxyindole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxy-1H-indol-3-yl)acetonitrile | |

CAS RN |

4837-74-5 | |

| Record name | 4-Methoxyindole-3-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004837745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyindole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 4-Methoxyindole-3-acetonitrile, also known as 2-(4-methoxy-1H-indol-3-yl)acetonitrile, has the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol. Spectroscopic data, including 2D NMR and single-crystal X-ray crystallography, has been used to determine its structure. [] The cyanide group is twisted away from the indole-ring plane, while the methoxy carbon atom is nearly coplanar with the ring system. []

A: 4-Methoxyindole-3-acetonitrile is a naturally occurring compound found in plants belonging to the Brassicaceae family, such as Chinese cabbage (Brassica rapa) [, ] and Kireha-inugarashi (Rorippa sylvestris). [, ] It is derived from the hydrolysis of the glucosinolate 4-methoxyglucobrassicin. []

A: Yes, 4-Methoxyindole-3-acetonitrile has shown promising antiviral activity against the influenza virus A/Hanfang/359/95 (H3N2) in vitro, with an IC50 value ranging from 3.70-12.35 μM. [] Additionally, research suggests it may play a role in root formation in certain plant species. []

A: 4-Methoxyindole-3-acetonitrile acts as a mutagen precursor. Upon reaction with nitrite under acidic conditions, it forms mutagenic compounds. [, ] This process generates direct-acting mutagens, as demonstrated by their effects on Salmonella typhimurium strains TA100 and TA98 without metabolic activation (S9 mix). []

A: The formation of mutagenic compounds from 4-Methoxyindole-3-acetonitrile in the presence of nitrite raises concerns about potential health risks. These compounds could contribute to the development of cancer if ingested. [] Further research is needed to fully understand the implications for human health.

A: Yes, researchers have developed a synthetic method to produce 4-Methoxyindole-3-acetonitrile starting from indole-3-carboxaldehyde. This approach allows for the synthesis of 4-Methoxyindole-3-acetonitrile and related compounds. [] This method facilitates further investigation into the properties and applications of this compound.

A: A study explored the anti-inflammatory effects of 4-Methoxyindole-3-acetonitrile using both in vitro and in vivo models. [, ] The study investigated its potential to inhibit various inflammatory mediators and pathways. Further research is needed to confirm these findings and explore its therapeutic potential in inflammatory diseases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one](/img/structure/B1663302.png)

![butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-propylphenyl]sulfonylcarbamate](/img/structure/B1663303.png)

![1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole](/img/structure/B1663315.png)